3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid, is a bicyclic compound characterized by a unique structural framework that enhances its potential applications in medicinal chemistry. This compound is notable for its bioisosteric properties, allowing it to replace traditional aromatic structures in drug design, which can improve pharmacokinetic profiles and reduce toxicity.
The compound is classified under the bicycloalkane category, specifically within the bicyclo[1.1.1]pentane derivatives. Its chemical formula is , with a molecular weight of 154.21 g/mol. The compound's CAS number is 1886967-55-0, indicating its unique identification in chemical databases.
The synthesis of 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various methods, with recent advancements focusing on photochemical and metal-free reactions:
The molecular structure of 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid features a bicyclic framework with a carboxylic acid functional group at one bridgehead position and an isopropyl group at another:
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid participates in various chemical reactions that are significant for medicinal chemistry:
The mechanism by which 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily related to its ability to mimic aromatic structures while providing enhanced steric and electronic properties:
The physical and chemical properties of 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid are crucial for understanding its behavior in various environments:
Additional analyses such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the molecular dynamics and interactions within biological systems.
3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has significant applications in medicinal chemistry:
Bicyclo[1.1.1]pentane (BCP) derivatives emerged as transformative scaffolds in medicinal chemistry following Stepan et al.'s landmark 2012 study, which demonstrated BCP as a bioisosteric replacement for para-substituted benzenes in γ-secretase inhibitors. This substitution yielded enhanced aqueous solubility (15-fold increase), reduced lipophilicity, and improved metabolic stability compared to the aromatic analog [3] [4]. Historically, BCP synthesis faced scalability challenges. Early routes to BCP-1,3-dicarboxylic acid—the principal precursor to bridgehead-functionalized BCPs—relied on low-yielding photochemical reactions requiring hazardous broad-wavelength mercury lamps and Pyrex glassware [4]. Recent advances, such as LED-driven (365 nm) flow photochemistry, enabled kilogram-scale synthesis of BCP diacid within hours, resolving key supply bottlenecks [4]. By 2021, >300 BCP-containing compounds had been synthesized, reflecting their adoption in drug discovery [2] [7].
Bridgehead functionalization of BCPs (positions 1 and 3) unlocks bioisosteric utility. The C1–C3 distance (2.5 Å) mimics para-benzenoid vectors (2.8 Å), while the BCP core elevates fraction of sp³-hybridized carbons (Fsp³), countering metabolic and solubility liabilities of aromatic rings [3] [7] [9]. Carboxylic acid functionalization at C1 serves as a versatile synthetic handle: it undergoes Curtius rearrangement to amines, reduction to alcohols, and decarboxylative borylation, enabling diverse pharmacophore integration [4] [7]. For 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, the isopropyl group at the bridge position introduces steric bulk and lipophilicity modulation orthogonal to the acid-directed bioisosterism [7] [9].
Aliphatic substituents like isopropyl enhance three-dimensionality and reduce planar molecular topology, improving developability. Compounds with Fsp³ > 0.35 correlate with higher clinical success rates due to improved solubility and decreased metabolic oxidation [3] [9]. In BCP frameworks, alkyl bridge substituents (e.g., isopropyl) further increase Fsp³ while minimally perturbing steric volume. This balances conformational rigidity with controlled lipophilicity—critical for membrane permeability and target engagement [7] [9].
Compound Name | CAS Registry Number | Supplier | Purity | Price (USD) |
---|---|---|---|---|
Bicyclo[1.1.1]pentane-1-carboxylic acid | 22287-28-1 | BLD Pharm | >95% | $387/100 mg |
3-(Hydroxymethyl)BCP-1-carboxylic acid | 2389064-42-8 | AChemBlock | 95% | $1,105/g |
3-(Propan-2-yl)BCP-1-carboxylic acid | Not disclosed | Aladdin | >95% | $1,476/g |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1